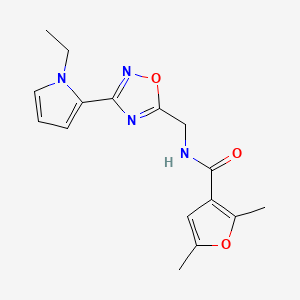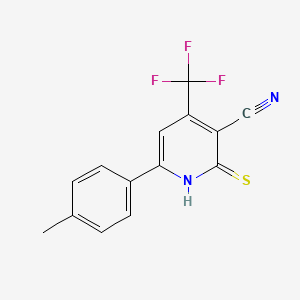![molecular formula C17H18N4O B2542799 1-苯乙基-3-(吡唑并[1,5-a]吡啶-3-基甲基)脲 CAS No. 1396880-19-5](/img/structure/B2542799.png)
1-苯乙基-3-(吡唑并[1,5-a]吡啶-3-基甲基)脲
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a versatile chemical compound with a complex structure that includes a phenethyl group, a pyrazolo[1,5-a]pyridine moiety, and a urea functional group
科学研究应用
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea has diverse applications in scientific research. It is used in drug development for its potential therapeutic properties, materials science for its unique structural characteristics, and biological research for studying its interactions with biological molecules.
作用机制
Target of Action
The primary target of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) . NAMPT plays a crucial role in the biosynthesis of Nicotinamide Adenine Dinucleotide (NAD+), a vital coenzyme in cellular metabolism .
Mode of Action
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea: acts as a potent activator of NAMPT . By activating NAMPT, it enhances the production of NAD+, which is essential for various cellular processes, including energy metabolism, DNA repair, and cell survival .
Biochemical Pathways
The activation of NAMPT by 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea affects the NAD+ salvage pathway . This pathway recycles nicotinamide, a form of vitamin B3, into NAD+. By increasing NAD+ levels, the compound can influence various downstream effects, such as enhancing cellular metabolism and promoting cell survival .
Result of Action
The activation of NAMPT by 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea leads to an increase in NAD+ levels . This increase can enhance cellular metabolism, promote cell survival, and potentially influence other cellular processes that depend on NAD+ .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of 2-acetylpyridine with acetylpyrazine in the presence of N,N-dimethylformamide dimethylacetal, followed by further reactions to introduce the phenethyl and urea groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
相似化合物的比较
1-Phenethyl-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Pyrazolo[1,5-a]pyridine derivatives: These compounds share the pyrazolo[1,5-a]pyridine core but differ in their substituents and functional groups.
Urea derivatives: Compounds containing the urea functional group but with different aromatic or heterocyclic moieties.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
属性
IUPAC Name |
1-(2-phenylethyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O/c22-17(18-10-9-14-6-2-1-3-7-14)19-12-15-13-20-21-11-5-4-8-16(15)21/h1-8,11,13H,9-10,12H2,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLGYXOLSIDOHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)NCC2=C3C=CC=CN3N=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
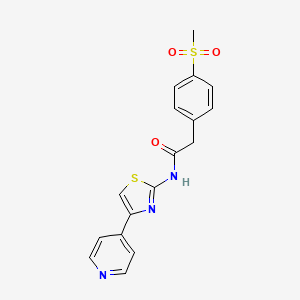
![5-methyl-4-phenyl-2-{5-[2-(trifluoromethoxy)phenoxy]furan-2-yl}-1H-imidazole](/img/structure/B2542720.png)
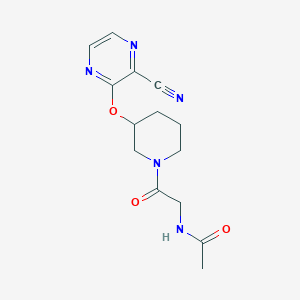
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)
![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)
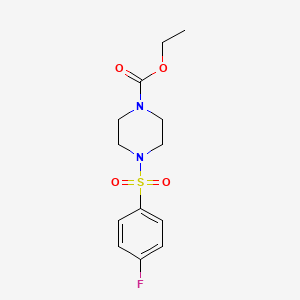
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methoxybenzamide](/img/structure/B2542729.png)
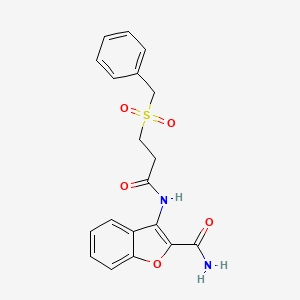
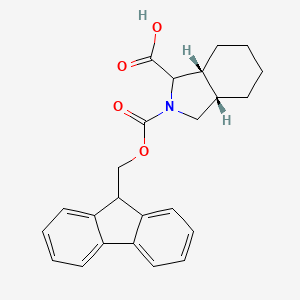
![4-(4-Bromobenzenesulfonyl)-2-(furan-2-yl)-5-[(2-methylpropyl)sulfanyl]-1,3-oxazole](/img/structure/B2542733.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)
